2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a pyrrolidine ring, and an acetamide moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropylamine derivative, followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide
- 2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
- 2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide
Uniqueness
Compared to similar compounds, 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHYXKDOOAEMBY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C2CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(C2CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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